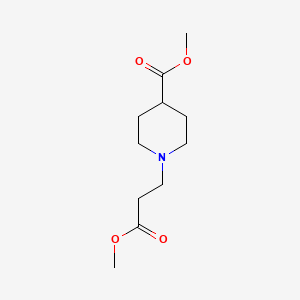

Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate

Description

Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate, commonly known as Remifentanil (CAS: 132875-61-7), is a synthetic opioid analgesic belonging to the fentanyl analogue class. Its molecular formula is C₂₀H₂₈N₂O₅ (molecular weight: 376.5 g/mol) . Structurally, it features a piperidine core substituted with a methyl ester at position 4, a 3-methoxy-3-oxopropyl group at position 1, and an N-phenylpropanamido moiety at position 4 (Figure 3 in ) . Remifentanil is distinguished by its ultra-short duration of action due to rapid hydrolysis by nonspecific esterases, making it valuable in anesthesia and acute pain management .

Properties

IUPAC Name |

methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-15-10(13)5-8-12-6-3-9(4-7-12)11(14)16-2/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXFBTGWXGDXBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCC(CC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with methoxy-oxopropyl reagents under controlled conditions. One common method involves the use of methyl acrylate and piperidine in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with biological receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues of Remifentanil

The table below compares Remifentanil with key fentanyl analogues, focusing on structural modifications and physicochemical properties:

Physicochemical Properties

- Remifentanil Hydrochloride : Exhibits high water solubility (315,000 mg/L at pH 7) and a dissociation constant (pKa) consistent with its ionizable amine group . Its vapor pressure (3.5 × 10⁻⁸ Pa) indicates low volatility, favoring liquid formulations .

- Sufentanil : The thiophene substituent enhances lipophilicity (log P ~3.24), contributing to prolonged analgesic effects compared to Remifentanil .

Pharmacological and Metabolic Differences

- Metabolism : Remifentanil’s ester linkage facilitates rapid hydrolysis by blood and tissue esterases, resulting in a half-life of ~3–10 minutes . In contrast, Sufentanil undergoes hepatic CYP3A4-mediated metabolism, leading to a longer duration (~30 minutes) .

- Potency : Sufentanil is ~5–10 times more potent than fentanyl due to its thiophene moiety enhancing µ-opioid receptor binding . Remifentanil, while equipotent to fentanyl, is preferred for its predictable offset .

- Clinical Use: Remifentanil’s hydrochloride form (132539-07-2) is favored in intravenous formulations due to its solubility profile , whereas illicit analogues like Tetrahydrofuranylfentanyl lack controlled pharmacokinetic data .

Analytical Characterization

- UV/VIS Spectrophotometry : Remifentanil and its analogues can be identified using ion-pairing techniques, as demonstrated in spectral analyses .

- Mass Spectrometry : The molecular ion peak for Remifentanil (m/z 376.5) and its metabolites (e.g., 1332691-33-4) are critical for forensic and clinical detection .

Environmental and Regulatory Considerations

Biological Activity

Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate features a piperidine ring substituted with a methoxy-oxopropyl group and a carboxylate ester. Its molecular formula is with a molecular weight of approximately 229.28 g/mol. The compound's structure is critical for its interaction with biological systems and its pharmacological properties.

Target Receptors

The compound is hypothesized to interact with opioid receptors, similar to fentanyl analogs. This interaction may lead to various downstream effects, including analgesic properties and potential adverse effects such as addiction or respiratory depression.

Biochemical Pathways

Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate may influence several biochemical pathways, particularly those involved in metabolism and receptor binding. It is known that structurally similar compounds can undergo processes like hydrolysis and hydroxylation, which are essential for their metabolic clearance and activity.

Pharmacological Studies

Research indicates that this compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its role in enzyme inhibition and receptor binding studies highlights its potential therapeutic applications .

In particular, studies have shown that compounds with similar structures exhibit significant potency at opioid receptors, which raises concerns about their safety profile given the history of fentanyl analogs leading to severe intoxications .

Case Studies

- Analogue Comparison : In comparative studies, Methyl 1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate was evaluated alongside other piperidine derivatives. These studies highlighted differences in potency and selectivity towards various receptors, emphasizing the need for careful evaluation in drug development contexts .

- Toxicological Assessments : The compound's safety profile has been scrutinized due to its structural similarity to known opioids. Reports indicate that similar compounds have been associated with severe adverse effects, including fatalities linked to overdose situations .

Tables of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.